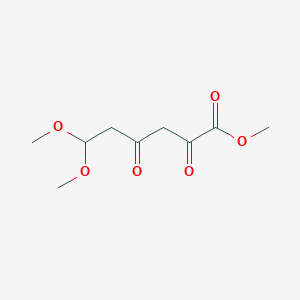
Methyl 6,6-dimethoxy-2,4-dioxohexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6,6-dimethoxy-2,4-dioxohexanoate is an organic compound with the molecular formula C9H14O6 It is a derivative of hexanoic acid and features two methoxy groups and two oxo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethoxy-2,4-dioxohexanoate typically involves the esterification of 6,6-dimethoxy-2,4-dioxohexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反应分析
Types of Reactions
Methyl 6,6-dimethoxy-2,4-dioxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace methoxy groups under basic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution.
科学研究应用
Methyl 6,6-dimethoxy-2,4-dioxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 6,6-dimethoxy-2,4-dioxohexanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of methoxy and oxo groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
- Methyl 4,6-dimethoxy-2-indolecarboxylate
- 4-Methyl-2,6-dimethoxyphenol
- 2,6-Dimethoxy-4-methylphenol
Uniqueness
Methyl 6,6-dimethoxy-2,4-dioxohexanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
属性
CAS 编号 |
144527-82-2 |
|---|---|
分子式 |
C9H14O6 |
分子量 |
218.20 g/mol |
IUPAC 名称 |
methyl 6,6-dimethoxy-2,4-dioxohexanoate |
InChI |
InChI=1S/C9H14O6/c1-13-8(14-2)5-6(10)4-7(11)9(12)15-3/h8H,4-5H2,1-3H3 |
InChI 键 |
QOHBUNMOALUDKC-UHFFFAOYSA-N |
规范 SMILES |
COC(CC(=O)CC(=O)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


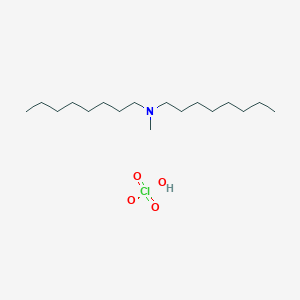
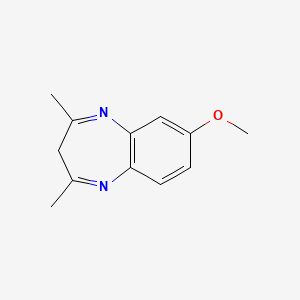
![Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-](/img/structure/B12541163.png)
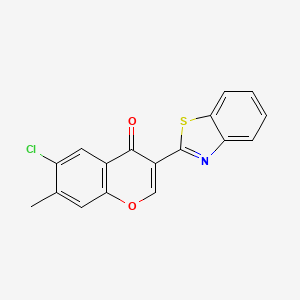
![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)
![N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide](/img/structure/B12541174.png)
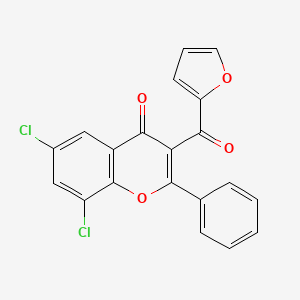
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)
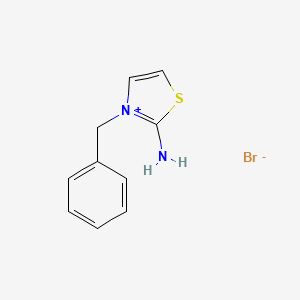
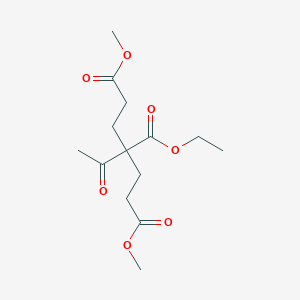
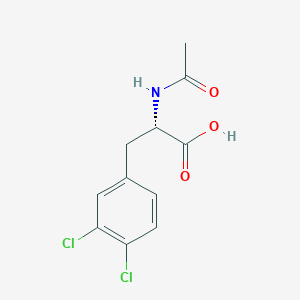
![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
![Bis{4-[tert-butyl(methyl)amino]phenyl}methanone](/img/structure/B12541257.png)
